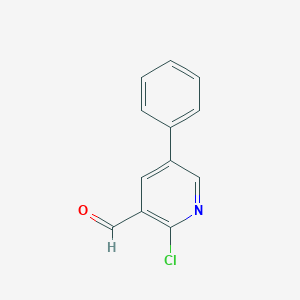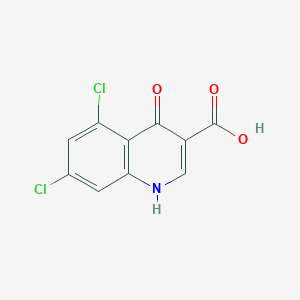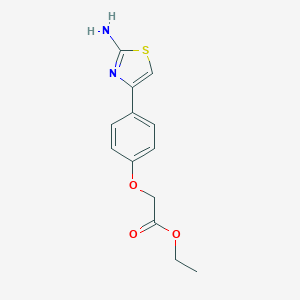![molecular formula C13H19NO3 B061259 4-[2-(2-Methoxyphenoxy)ethyl]morpholine CAS No. 167405-05-2](/img/structure/B61259.png)
4-[2-(2-Methoxyphenoxy)ethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Methoxyphenoxy)ethyl]morpholine, also known as MEM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a morpholine derivative that has a methoxyphenoxyethyl group attached to it, which makes it a unique and versatile compound.
作用機序
The mechanism of action of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine is not well understood, but it is believed to act as a modulator of various biological pathways. It has been shown to interact with proteins and enzymes involved in cellular signaling and metabolism. This compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to improve cognitive function and memory in animal models. This compound has been shown to have low toxicity and is well tolerated in animal studies.
実験室実験の利点と制限
One of the main advantages of using 4-[2-(2-Methoxyphenoxy)ethyl]morpholine in lab experiments is its versatility. It can be used in various fields such as medicinal chemistry, material science, and organic synthesis. It is also easy to synthesize and has good purity. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many future directions for the research and development of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine. One area of interest is the development of this compound as a potential drug candidate for the treatment of various diseases. Another area of interest is the synthesis of functional polymers using this compound as a monomer. Additionally, the use of this compound as a protecting group for various functional groups in organic synthesis is an area of interest. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a versatile and unique compound that has gained significant attention in the scientific community. Its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis make it an important compound to study. The synthesis method of this compound is simple and yields high purity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 4-[2-(2-Methoxyphenoxy)ethyl]morpholine involves the reaction of 2-(2-methoxyphenoxy)ethanol with morpholine in the presence of a catalyst. The reaction takes place at room temperature and produces this compound as a white solid. This method has been optimized to produce high yields of this compound with good purity.
科学的研究の応用
4-[2-(2-Methoxyphenoxy)ethyl]morpholine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a building block for the synthesis of other bioactive compounds. In material science, this compound has been used as a monomer for the synthesis of functional polymers with unique properties. In organic synthesis, this compound has been used as a protecting group for various functional groups.
特性
| 167405-05-2 | |
分子式 |
C13H19NO3 |
分子量 |
237.29 g/mol |
IUPAC名 |
4-[2-(2-methoxyphenoxy)ethyl]morpholine |
InChI |
InChI=1S/C13H19NO3/c1-15-12-4-2-3-5-13(12)17-11-8-14-6-9-16-10-7-14/h2-5H,6-11H2,1H3 |
InChIキー |
TZVCRURTWPSQQH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCCN2CCOCC2 |
正規SMILES |
COC1=CC=CC=C1OCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B61181.png)


![1-Fluoro-5-methyl-6,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B61187.png)
![ethyl 3-amino-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B61188.png)


![2-[2-(Chloromethyl)phenyl]ethanol](/img/structure/B61192.png)

![2-[[(1S,2S)-2-ethoxycyclopropyl]methylidene]-1,3-dithiane](/img/structure/B61211.png)



